

molecular weight of 3-Bromo-2-nitro-benzo[b]thiophene

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Compound of Interest

Compound Name:	3-Bromo-2-nitro-benzo[b]thiophene
Cat. No.:	B095998

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An In-Depth Technical Guide to **3-Bromo-2-nitro-benzo[b]thiophene**: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-nitro-benzo[b]thiophene is a substituted heterocyclic compound built upon the benzo[b]thiophene core. This scaffold is of significant interest in medicinal chemistry and materials science, as benzo[b]thiophene derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties^[1]. The strategic placement of a nitro group, a strong electron-withdrawing group, and a bromine atom, a versatile synthetic handle, makes **3-Bromo-2-nitro-benzo[b]thiophene** a valuable intermediate for the synthesis of more complex molecular architectures.

This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and reactivity of **3-Bromo-2-nitro-benzo[b]thiophene**, offering field-proven insights for its effective utilization in research and development.

Core Chemical and Physical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. The molecular weight is a critical parameter for stoichiometric calculations

in synthesis, while other identifiers ensure unambiguous communication and information retrieval.

Key Identifiers and Molecular Weight

The essential quantitative and identifying data for **3-Bromo-2-nitro-benzo[b]thiophene** are summarized below. The molecular weight is calculated from the sum of the atomic weights of its constituent atoms, while the monoisotopic mass is calculated using the mass of the most abundant isotope of each element.

Property	Value	Source
Molecular Formula	C ₈ H ₄ BrNO ₂ S	[2] [3]
Molecular Weight	258.09 g/mol	[2] [3]
Monoisotopic Mass	256.91461 Da	[2] [4]
CAS Number	17402-78-7	[2] [3] [5] [6]
IUPAC Name	3-bromo-2-nitro-1-benzothiophene	[2]
SMILES	C1=CC=C2C(=C1)C(=C(S(=O)(=O)Br)O)N2	[2] [4]
InChIKey	NEVPNAJUHZJMLO-UHFFFAOYSA-N	[2]

Synthesis of 3-Bromo-2-nitro-benzo[b]thiophene

The preparation of **3-Bromo-2-nitro-benzo[b]thiophene** is typically achieved through the electrophilic nitration of 3-bromobenzo[b]thiophene. The benzo[b]thiophene ring system is electron-rich, and while electrophilic substitution can occur at various positions, the directing effects of the fused benzene ring and the sulfur heteroatom influence the regioselectivity of the reaction. The presence of the bromine atom at the 3-position directs the incoming nitro group to the 2-position.

Synthetic Workflow Diagram

The following diagram illustrates the straightforward, two-step conceptual pathway from the parent benzo[b]thiophene to the target compound.



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Caption: Conceptual workflow for the synthesis of **3-Bromo-2-nitro-benzo[b]thiophene**.

Experimental Protocol: Nitration of 3-Bromobenzo[b]thiophene

This protocol is a representative procedure based on established methods for the nitration of aromatic compounds.

Disclaimer: This protocol must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Materials:

- 3-Bromobenzo[b]thiophene[7]
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Dichloromethane (CH_2Cl_2)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Magnesium Sulfate (MgSO_4)

- Ice bath
- Round-bottom flask and magnetic stirrer

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromobenzo[b]thiophene (1.0 eq) in a minimal amount of dichloromethane. Place the flask in an ice bath and allow the solution to cool to 0-5 °C.
- Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath. This mixture should be prepared fresh.
- Addition: Add the cold nitrating mixture dropwise to the stirred solution of 3-bromobenzo[b]thiophene over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C. The causality here is critical: maintaining a low temperature prevents over-nitration and undesirable side reactions.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. This step quenches the reaction and precipitates the crude product.
- Workup: Extract the product with dichloromethane (3x). Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. This neutralizes and removes residual acids.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude **3-Bromo-2-nitro-benzo[b]thiophene**.
- Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Spectroscopic Characterization

Structural confirmation is paramount. Spectroscopic data provides a fingerprint of the molecule, validating the success of the synthesis. PubChem and other databases indicate the availability of spectral information for this compound[2].

- **Mass Spectrometry (MS):** GC-MS analysis should show a molecular ion peak (M^+) corresponding to the calculated monoisotopic mass (approximately 257 and 259 Da in a ~1:1 ratio), which is characteristic of a compound containing one bromine atom.
- **Infrared (IR) Spectroscopy:** The IR spectrum will be dominated by strong asymmetric and symmetric stretching vibrations for the nitro group (NO_2) typically found in the regions of 1500 - 1570 cm^{-1} and 1300 - 1370 cm^{-1} , respectively. Aromatic C-H and C=C stretching bands will also be present.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - 1H NMR: The spectrum will show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the four protons on the fused benzene ring. The specific splitting patterns (doublets, triplets) will be indicative of their positions and couplings.
 - ^{13}C NMR: The spectrum will show eight distinct signals for the eight carbon atoms in the molecule. The carbon atom attached to the bromine (C3) and the carbon attached to the nitro group (C2) will be significantly shifted downfield.

Reactivity and Synthetic Utility

The reactivity of **3-Bromo-2-nitro-benzo[b]thiophene** is governed by the interplay of its functional groups. The nitro group strongly deactivates the thiophene ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (S_NAr).

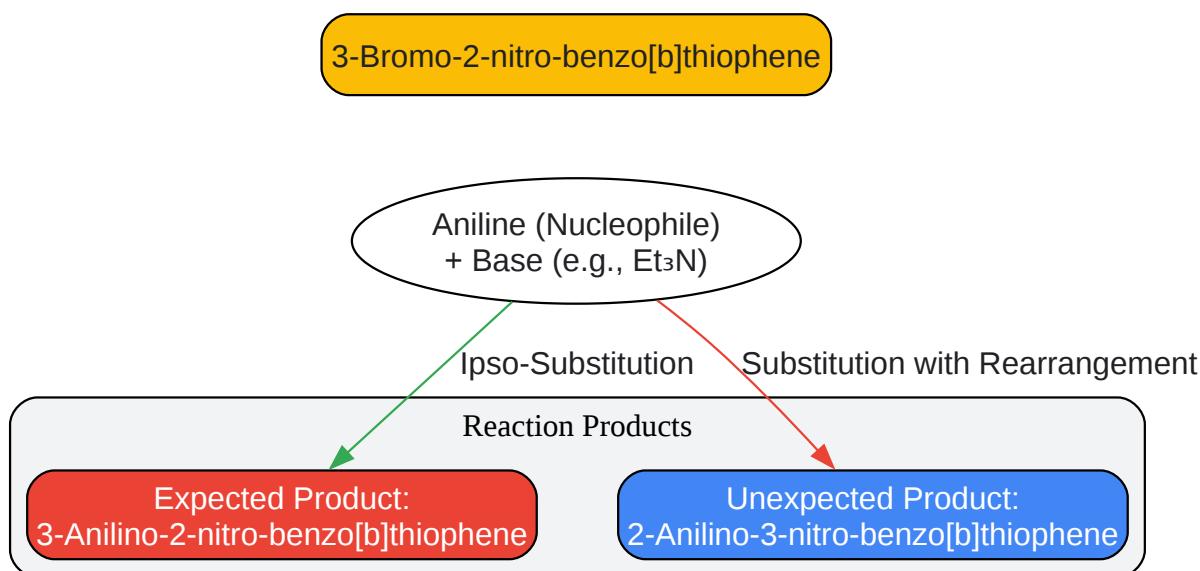
Nucleophilic Aromatic Substitution

Research has shown that **3-Bromo-2-nitro-benzo[b]thiophene** reacts with various nucleophiles, such as anilines, in the presence of a non-nucleophilic base[8]. Interestingly, these reactions can yield not only the expected 3-amino-2-nitro product (from direct substitution of bromine) but also a rearranged 2-amino-3-nitro isomer[8][9]. This suggests a complex

reaction mechanism that may involve a nitro group shift, making this compound a fascinating subject for mechanistic studies[9].

Reaction Pathway Diagram

The diagram below illustrates the competing pathways in the reaction with anilines.



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Caption: Competing reaction pathways of **3-Bromo-2-nitro-benzo[b]thiophene** with anilines.

This reactivity makes the title compound a precursor for synthesizing substituted aminobenzo[b]thiophenes, which are scaffolds for pharmacologically active molecules, including potential analgesic and anti-inflammatory agents[8].

Safety and Handling

According to the Globally Harmonized System (GHS) classification, **3-Bromo-2-nitro-benzo[b]thiophene** presents significant hazards.

- Hazard Statements:

- H301: Toxic if swallowed.
- H319: Causes serious eye irritation.[\[2\]](#)
- Precautionary Measures:
 - Work in a well-ventilated chemical fume hood.
 - Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
 - Avoid inhalation of dust and contact with skin and eyes.
 - In case of accidental ingestion, seek immediate medical attention.

Conclusion

3-Bromo-2-nitro-benzo[b]thiophene is more than a compound defined by its molecular weight of 258.09 g/mol . It is a strategically functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its preparation via electrophilic nitration is straightforward, and its structure can be unequivocally confirmed by standard spectroscopic methods. The compound's intriguing reactivity with nucleophiles opens avenues for creating diverse libraries of substituted benzo[b]thiophenes for drug discovery programs. Proper understanding of its properties, synthesis, and safe handling procedures is essential for unlocking its full potential in the laboratory.

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